

Spectroscopic Data of Methyl 4-pentenoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 4-pentenoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-pentenoate** ($C_6H_{10}O_2$), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the typical experimental protocols for acquiring such data and visualizes key analytical workflows and molecular fragmentation pathways.

Data Presentation

The spectroscopic data for **methyl 4-pentenoate** is summarized in the following tables. This information is crucial for substance identification, purity assessment, and structural elucidation.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The following table outlines the chemical shifts (δ), multiplicity, and coupling constants (J) for the protons in **methyl 4-pentenoate**.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-5 (CH ₂)	5.03 - 4.96	m	2H	
H-4 (CH)	5.86 - 5.76	m	1H	
H-3 (CH ₂)	2.37	q	7.0	2H
H-2 (CH ₂)	2.42	t	7.5	2H
OCH ₃	3.67	s	3H	

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The chemical shifts for the carbon atoms in **methyl 4-pentenoate** are presented below.

Carbon Assignment	Chemical Shift (δ) [ppm]
C-1 (C=O)	173.5
C-2 (CH ₂)	33.0
C-3 (CH ₂)	29.1
C-4 (CH)	136.9
C-5 (CH ₂)	115.3
OCH ₃	51.5

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the key absorption bands observed in the IR spectrum of **methyl 4-pentenoate**.

Frequency (cm ⁻¹)	Functional Group	Vibration Mode
3080	C-H (alkene)	Stretching
2950 - 2850	C-H (alkane)	Stretching
1745	C=O (ester)	Stretching[1]
1640	C=C (alkene)	Stretching[1]
1440	C-H	Bending
1170	C-O (ester)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for the fragments of **methyl 4-pentenoate** are listed below.

m/z	Proposed Fragment Ion
114	[M] ⁺ (Molecular Ion)
83	[M - OCH ₃] ⁺
74	[CH ₂ =C(OH)OCH ₃] ⁺ (McLafferty Rearrangement)
59	[COOCH ₃] ⁺
55	[C ₄ H ₇] ⁺ [2]
54	[C ₄ H ₆] ⁺ [2]
41	[C ₃ H ₅] ⁺ (Allyl Cation)
27	[C ₂ H ₃] ⁺ [2]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **methyl 4-pentenoate** (typically 5-25 mg for ^1H NMR, 20-100 mg for ^{13}C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in a clean vial.
- The solution is then transferred to a 5 mm NMR tube.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

- ^1H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of **methyl 4-pentenoate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample-containing plates are placed in the sample holder of an FT-IR spectrometer.
- The spectrum is recorded over a typical range of 4000-400 cm^{-1} . The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

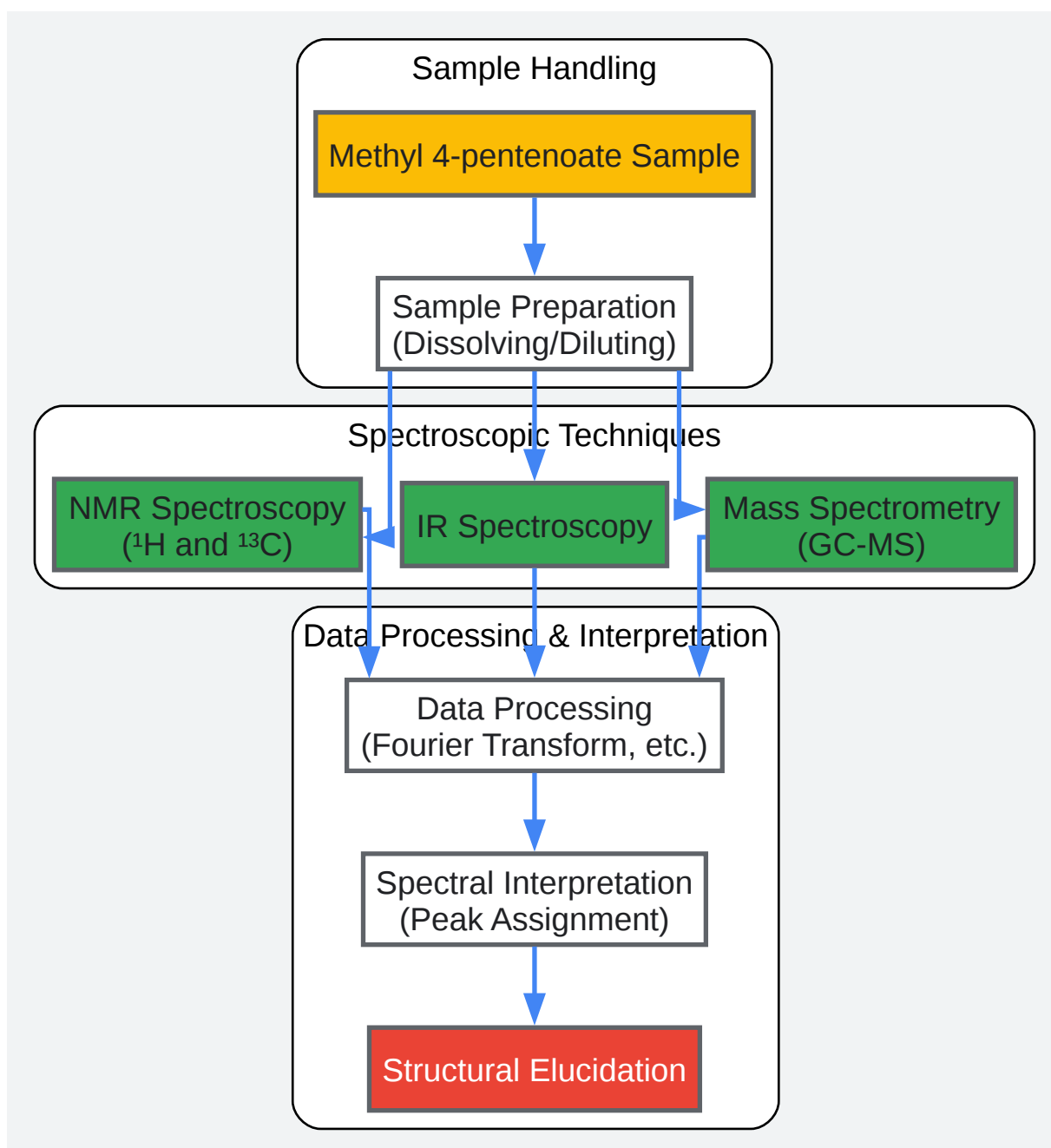
- A dilute solution of **methyl 4-pentenoate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- A small volume of the solution (typically 1 μL) is injected into the gas chromatograph.
- The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Data Acquisition:

- The molecules are ionized, typically using electron impact (EI) at 70 eV.
- The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- A mass spectrum is generated, plotting ion intensity against m/z .

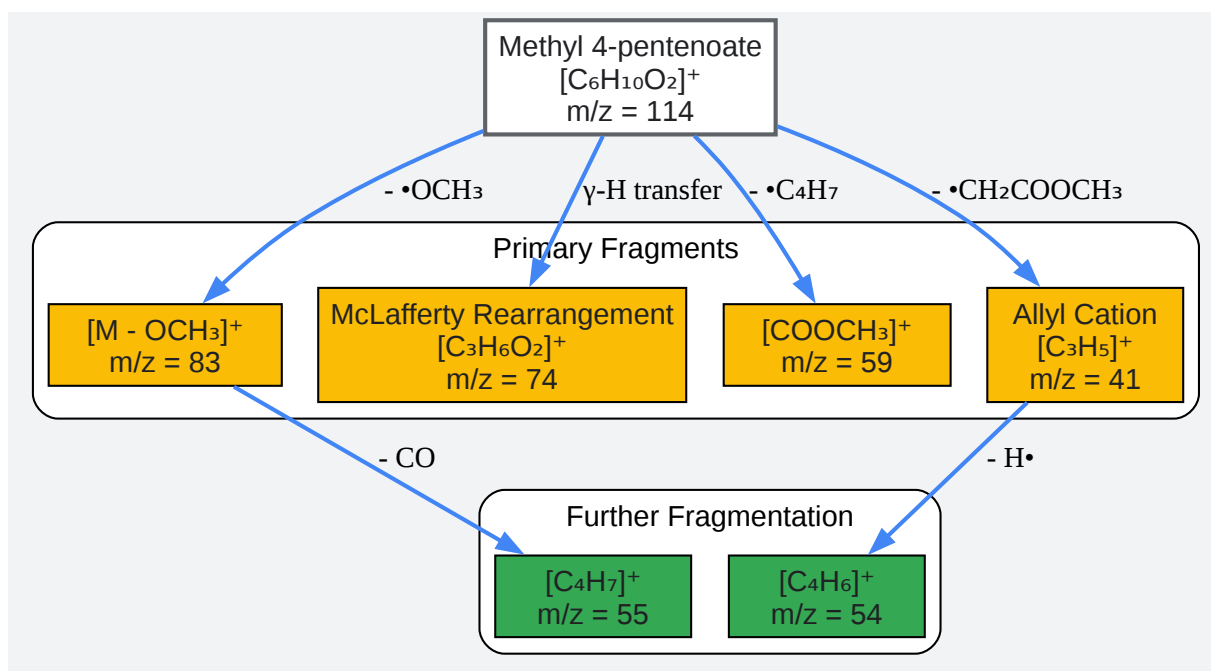
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathways of **methyl 4-pentenoate**.



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A logical workflow for the spectroscopic analysis of a chemical compound.



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*Proposed mass spectral fragmentation pathway of **methyl 4-pentenoate**.*

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